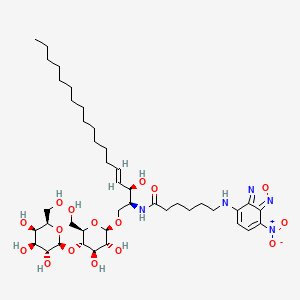
4-(Dimethylamino)-4-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(Dimethylamino)-4-methylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group at the 4-position. Cyclohexanone is a six-membered cyclic ketone. It’s a common structure in many natural compounds and pharmaceuticals. The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Scientific Research Applications
Environmental Toxicology and Safety
Crude 4-methylcyclohexanemethanol (MCHM), closely related to 4-(Dimethylamino)-4-methylcyclohexan-1-one, is used industrially as a solvent for coal cleaning. A comprehensive review highlighted its low to moderate acute and subchronic oral toxicity, and it was found not to be a skin sensitizer below certain doses, indicating low allergic potential at plausible human exposures. The compound and its constituents cause moderate skin and eye irritation in high concentrations but are not mutagenic or predicted to be carcinogenic. The odor threshold of crude MCHM is significantly lower than the health risk criterion, making it detectable at much lower concentrations than those posing a toxicological risk (Paustenbach, Winans, Novick, & Green, 2015).
Chemical Analysis and Monitoring
Pirimicarb, a substance structurally related to this compound, is utilized as an insecticide. The metabolites of Pirimicarb are detectable in human urine, serving as specific indicators for exposure. The study demonstrated the human body's capacity to demethylate compounds related to this compound, emphasizing the potential for monitoring exposure to such substances through metabolite analysis in urine samples (Hardt, Appl, & Angerer, 1999).
Drug Metabolism and Toxicology
A study involving 2,4-D dimethylamine, a structurally related compound, discussed its dose-dependent toxic mechanisms and the potential of alkaline diuresis as a life-saving treatment for severe intoxication. Although 2,4-D dimethylamine is not directly comparable to this compound, insights into its toxicological profile and treatment may offer groundwork for understanding related compounds' interactions in biological systems (Jindal et al., 2022).
Neurological Research
Amyloid imaging in Alzheimer's disease has utilized compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene and 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, which share structural similarities with this compound. These compounds are used as radioligands in PET scans to measure amyloid in the brain, providing crucial information on the pathophysiological mechanisms and progression of Alzheimer's disease (Nordberg, 2007).
properties
IUPAC Name |
4-(dimethylamino)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(10(2)3)6-4-8(11)5-7-9/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXDTSMGFUPUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)
![2-{[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2575326.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)





